molecular formula C9H17N3O4 B072818 H-D-Ala-D-Ala-D-Ala-OH CAS No. 1114-94-9

H-D-Ala-D-Ala-D-Ala-OH

Cat. No.: B072818
CAS No.: 1114-94-9
M. Wt: 231.25 g/mol
InChI Key: BYXHQQCXAJARLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Ala-D-Ala-D-Ala-OH is a tripeptide composed of three D-alanine molecules, serving as a significant building block in biochemical research . Its specific sequence is crucial for biological activity, particularly in studies targeting bacterial cell walls . This compound is commonly used to investigate the inhibition of peptidoglycan synthesis, a vital component of the bacterial cell wall, making it a valuable tool in antimicrobial research and the development of antibiotics . Researchers also utilize this compound as a model compound to understand fundamental peptide properties and functions, contributing to the advancement of peptide-based therapies . The product is offered with high purity levels to ensure experimental reliability. This product is intended for research purposes only and is not meant for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-aminopropanoylamino)propanoylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXHQQCXAJARLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30912147
Record name N-{2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxypropylidene}alanine
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URL https://comptox.epa.gov/dashboard/DTXSID30912147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5874-86-2, 1114-94-9
Record name NSC334939
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334939
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC97939
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97939
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxypropylidene}alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30912147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Derivatization of H D Ala D Ala D Ala Oh

Established Synthetic Pathways for D-Alanine Tripeptides

The construction of the peptide backbone of D-alanine tripeptides can be achieved through two primary chemical synthesis methodologies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on an insoluble polymer support. peptide.com The general process involves the iterative addition of amino acids to a growing peptide chain that is covalently attached to a resin. peptide.com For the synthesis of H-D-Ala-D-Ala-D-Ala-OH, an N-terminally protected D-alanine is first anchored to the solid support. peptide.com This is followed by cycles of N-terminal deprotection and coupling with the subsequent protected D-alanine residue until the desired tripeptide sequence is assembled. peptide.com

A common strategy in SPPS is the use of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the α-amino group. nih.govmdpi.com The Fmoc group is base-labile and can be removed under mild conditions, typically with piperidine, which preserves the acid-labile side-chain protecting groups and the linkage to the resin. nih.gov Coupling reagents such as HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) are commonly employed to facilitate the formation of the peptide bond. nih.gov Once the tripeptide is assembled, it is cleaved from the resin and all protecting groups are removed, often using a strong acid cocktail like trifluoroacetic acid (TFA). mdpi.com

Parameter Description Common Reagents/Conditions
Solid Support Insoluble polymer resin2-Chlorotrityl chloride (2-CTC) resin, Wang resin
N-α-Protection Temporary protecting group for the amino terminusFmoc (9-fluorenylmethyloxycarbonyl)
Deprotection Removal of the N-α-protecting group20-50% Piperidine in DMF
Coupling Formation of the peptide bondHBTU/DIPEA, HATU, PyBOP
Cleavage Release of the peptide from the resinTrifluoroacetic acid (TFA) with scavengers

This table provides a general overview of common reagents and conditions used in Fmoc-based solid-phase peptide synthesis applicable to this compound.

The use of tripeptide building blocks can also be an effective strategy in SPPS to overcome challenges associated with the coupling of sterically hindered amino acids or to minimize side reactions like aspartimide formation in sequences containing aspartic acid. nih.govd-nb.info While not directly applicable to the homo-alanine sequence, this highlights the modularity of SPPS.

Solution-Phase Synthetic Strategies

Solution-phase peptide synthesis involves the coupling of amino acids or peptide fragments in a suitable solvent. While often more labor-intensive than SPPS due to the need for purification after each step, it is highly scalable and allows for the synthesis of large quantities of peptides. nih.gov

In a typical solution-phase synthesis of this compound, protected D-alanine derivatives are coupled sequentially. For instance, N-protected D-alanine can be coupled with a C-terminally protected D-alanine to form a dipeptide. google.com After selective deprotection of either the N- or C-terminus, the resulting dipeptide can be coupled with another protected D-alanine to yield the tripeptide. google.com Coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used to promote efficient peptide bond formation and minimize racemization. google.com

A group-assisted purification (GAP) chemistry approach has been developed to simplify solution-phase synthesis by avoiding traditional chromatographic purification. nih.gov This method utilizes a protecting group that facilitates the precipitation and purification of the product. nih.gov

Strategy Description Key Features
Stepwise Synthesis Sequential addition of single amino acid residues.Requires purification after each coupling and deprotection step.
Fragment Condensation Coupling of pre-synthesized peptide fragments.Can be more efficient for longer peptides but carries a risk of racemization at the C-terminal residue of the coupling fragment.
Group-Assisted Purification (GAP) Utilizes a purification-assisting protecting group to avoid chromatography.Reduces solvent usage and simplifies scale-up. nih.gov

This table summarizes different strategies within solution-phase peptide synthesis that can be applied to the production of this compound.

Chemoenzymatic Synthesis and Biocatalytic Routes to this compound

Chemoenzymatic and biocatalytic methods offer environmentally friendly and highly selective alternatives to traditional chemical synthesis. These approaches leverage the specificity of enzymes to produce desired stereoisomers with high purity.

The synthesis of the precursor, D-alanine, can be achieved through the enzymatic transformation of pyruvate (B1213749) using (R)-selective ω-transaminases (ω-TA). asm.org These enzymes catalyze the asymmetric amination of a ketone substrate, offering a green chemistry approach to producing enantiomerically pure D-amino acids. asm.org Engineered ω-TAs have shown high conversion rates and yields for D-alanine synthesis. asm.org

D-alanine-D-alanine ligases (Ddl) are enzymes that catalyze the formation of the D-Ala-D-Ala dipeptide, a crucial component in bacterial cell wall peptidoglycan synthesis. ambeed.comchemsrc.com These enzymes utilize ATP to link two D-alanine molecules. ambeed.comhmdb.ca While their natural function is the synthesis of the dipeptide, the substrate specificity of these and other peptide ligases could potentially be engineered or exploited for the synthesis of the D-alanine tripeptide. For instance, some ligases from the ATP-dependent carboxylate-amine/thiol ligase superfamily are known to catalyze the formation of various peptide bonds. hmdb.ca

Furthermore, enzymes like threonine aldolases have been shown to accept D-alanine as a donor substrate in C-C bond formation, indicating the potential for biocatalytic pathways to incorporate D-alanine into more complex structures. researchgate.net The post-translational introduction of D-alanine into ribosomally synthesized peptides has also been demonstrated using dehydroalanine (B155165) reductase, which asymmetrically reduces a dehydroalanine residue to a D-alanine residue. nih.gov This opens up possibilities for producing D-alanine-containing peptides in recombinant systems.

Derivatization Strategies for Functionalization and Analog Generation

Modification of the N-terminus, C-terminus, and side chains of this compound is essential for creating analogs with altered stability, biological activity, or for the introduction of labels for detection and imaging.

N-Terminal and C-Terminal Modifications

Modifications at the termini of a peptide can significantly impact its properties. creative-proteomics.comnih.gov N-terminal acetylation and C-terminal amidation are common modifications that neutralize the terminal charges, which can increase the peptide's stability against enzymatic degradation by aminopeptidases and carboxypeptidases, respectively. creative-proteomics.comsigmaaldrich.com

A wide array of other functional groups can be introduced at the N-terminus, including:

Biotin: For affinity purification and detection. genscript.com

Fluorescent dyes (e.g., FAM, Cy dyes): For imaging and fluorescence-based assays. genscript.com

Lipids (e.g., Palmitic acid): To increase cell permeability. sigmaaldrich.com

Chelating agents (e.g., DOTA): For radiolabeling. genscript.com

Similarly, the C-terminus can be modified beyond amidation, for example, by esterification or conjugation to other molecules. genscript.com These modifications are crucial for developing peptidomimetics and therapeutic peptides. nih.gov

Modification Terminus Purpose Example Reagent/Group
AcetylationN-terminusIncrease stability, mimic native proteinsAcetic anhydride
AmidationC-terminusIncrease stability, mimic native proteinsRink Amide resin (in SPPS)
BiotinylationN-terminus or C-terminusDetection, purificationBiotin-NHS ester
Fluorescent LabelingN-terminus or C-terminusImaging, assays5-FAM, Rhodamine B
LipidationN-terminusEnhance membrane permeabilityPalmitic acid

This interactive table details common terminal modifications and their applications in the context of peptide chemistry.

Side-Chain Modifications and Analogue Design

While this compound itself lacks a functional side chain, the principles of side-chain modification are central to analog design. In this context, one or more of the D-alanine residues can be replaced with other D-amino acids that possess reactive side chains, or with unnatural amino acids. upc.edu For example, replacing a D-alanine with a D-lysine would introduce a primary amine group that can be further functionalized. acs.org

The synthesis of polypeptides with modified side chains can be achieved by polymerizing N-carboxyanhydrides (NCAs) of the corresponding modified amino acids. acs.org This allows for the creation of a diverse range of functional polypeptides. The replacement of the peptide bond itself with bioisosteres, such as ketomethylene units, is another advanced strategy to create peptidomimetics with enhanced stability against enzymatic degradation while potentially retaining biological activity. nih.gov The design of such analogs is often guided by structure-activity relationship studies to understand the importance of specific residues and their stereochemistry for receptor binding and function. upc.eduresearchgate.net

Purification and Validation Techniques in Peptide Synthesis Research

The successful synthesis of a peptide is contingent not only on the formation of the correct peptide bonds but also on the rigorous purification of the target molecule and the comprehensive validation of its structure and purity. For a specific tripeptide like this compound, a multi-step approach involving powerful analytical techniques is essential to isolate it from a complex mixture of reagents, byproducts, and incomplete sequences.

The cornerstone of peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . americanpeptidesociety.orghplc.eunih.gov This technique separates molecules based on their hydrophobicity. americanpeptidesociety.org The crude synthetic peptide mixture is loaded onto a column containing a nonpolar stationary phase, typically composed of C18 silica (B1680970). americanpeptidesociety.org A gradient of increasing organic solvent, commonly acetonitrile, in an aqueous mobile phase is then used to elute the components. nih.gov Peptides with greater hydrophobicity interact more strongly with the stationary phase and thus elute later. americanpeptidesociety.org This method offers high-resolution separation of the target peptide from impurities, which may include deletion sequences (e.g., H-D-Ala-D-Ala-OH), protection groups that failed to cleave, or side-reaction products. pepdd.com

Following purification, a combination of techniques is employed to validate the identity and assess the purity of the this compound peptide.

Analytical HPLC is used to determine the purity of the collected fractions. pepdd.com By analyzing the purified sample under the same or similar HPLC conditions, the presence of a single, sharp peak indicates a high degree of purity. The percentage of purity is calculated based on the relative area of this main peak compared to any minor impurity peaks at a specific UV wavelength, typically 210-220 nm, where the peptide bond absorbs. pepdd.com

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular identity of the peptide. nih.govub.edu This technique measures the mass-to-charge ratio (m/z) of the ionized peptide, providing a highly accurate determination of its molecular weight. ub.eduthermofisher.com For this compound, the experimentally determined mass is compared against its calculated theoretical mass to confirm that the correct tripeptide was synthesized. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common methods used to ionize peptides for MS analysis. ub.edu Tandem mass spectrometry (MS/MS) can further be used to sequence the peptide by fragmenting it and analyzing the resulting daughter ions, which confirms the specific D-alanine sequence. nih.govacs.org

The following table summarizes the key techniques used in the purification and validation of this compound:

TechniquePurposeKey Information Provided
Reverse-Phase HPLC (RP-HPLC) PurificationSeparates the target peptide from synthetic impurities based on hydrophobicity. americanpeptidesociety.org
Analytical HPLC Purity AssessmentQuantifies the purity of the final peptide product by analyzing the peak area. pepdd.com
Mass Spectrometry (MS) Identity ConfirmationProvides the accurate molecular weight and can confirm the amino acid sequence. nih.govub.edu
Nuclear Magnetic Resonance (NMR) Structural ValidationConfirms the covalent structure, amino acid connectivity, and stereochemistry. spectralservice.denih.gov

Biochemical Roles and Enzymatic Interactions of H D Ala D Ala D Ala Oh

H-D-Ala-D-Ala-D-Ala-OH as a Building Block in Complex Biomolecule Synthesis

While not a direct precursor in the canonical sense, the D-alanine trimer serves as a structural analog and a tool for studying the synthesis of more complex biomolecules, most notably peptidoglycan. lookchem.com Its relevance stems from the fundamental role of D-alanine dipeptides in the construction of the bacterial cell wall.

Role in Peptidoglycan Biosynthesis Pathways (Implied connection due to D-Ala-D-Ala motif)

Peptidoglycan is a massive polymer composed of glycan chains cross-linked by short peptides, providing structural integrity to the bacterial cell wall. sigmaaldrich.comoup.com The synthesis of this essential structure is a multi-step process that begins in the cytoplasm and is completed in the periplasm.

The cytoplasmic phase of peptidoglycan synthesis involves the creation of a UDP-MurNAc-pentapeptide precursor. nih.govasm.org A key step in this process is the synthesis of the dipeptide D-Ala-D-Ala from two D-alanine molecules, a reaction catalyzed by the enzyme D-Ala-D-Ala ligase (Ddl). medchemexpress.comchemsrc.comresearchgate.net This dipeptide is then added to a UDP-MurNAc-tripeptide to form the UDP-MurNAc-pentapeptide. nih.govasm.org The presence of the D-Ala-D-Ala terminus on this precursor is crucial for the subsequent steps of cell wall assembly. medchemexpress.comresearchgate.net

The final stage of peptidoglycan synthesis involves the cross-linking of adjacent peptide side chains, a reaction known as transpeptidation. researchgate.net This reaction is catalyzed by penicillin-binding proteins (PBPs), which are a type of DD-transpeptidase. oup.comwikipedia.org The D-Ala-D-Ala terminus of the pentapeptide precursor serves as the substrate for these enzymes. medchemexpress.comresearchgate.net During transpeptidation, the terminal D-alanine residue is cleaved, and the remaining peptide is cross-linked to a neighboring peptide chain, forming a rigid peptidoglycan meshwork. oup.comnih.gov The structural similarity of β-lactam antibiotics, like penicillin, to the D-Ala-D-Ala moiety allows them to inhibit these transpeptidases, thereby preventing proper cell wall formation. sigmaaldrich.commicrobialcell.com

Enzymatic Processing and Recognition of this compound

The enzymatic machinery of bacteria is adept at recognizing and processing molecules containing D-amino acids, and this compound is a substrate for specific enzymes involved in D-alanine metabolism.

Interaction with D-Alanine-D-Alanine Ligase (Ddl) Homologs (as related to D-Ala-D-Ala formation)

D-Alanine-D-alanine ligase (Ddl) is a critical enzyme in peptidoglycan biosynthesis, responsible for catalyzing the ATP-dependent formation of the D-Ala-D-Ala dipeptide. medchemexpress.comchemsrc.comnih.gov This enzyme exhibits high specificity for its D-alanine substrates. nih.gov While the direct interaction of Ddl with the tripeptide this compound is not its primary catalytic function, the study of such interactions can provide insights into the substrate binding and catalytic mechanism of the enzyme. The D-Ala-D-Ala moiety within the tripeptide is the key recognition element. nih.gov Ddl is a validated target for antibiotics like D-cycloserine, which acts as a competitive inhibitor. acs.orgasm.org

EnzymeOrganismSubstrate(s)Function
D-Alanine-D-Alanine Ligase (Ddl) Various bacteria (e.g., E. coli, Thermus thermophilus)2 molecules of D-Alanine, ATPCatalyzes the formation of D-Ala-D-Ala dipeptide. medchemexpress.comchemsrc.comnih.gov
DD-Transpeptidase (Penicillin-Binding Proteins) Various bacteriaUDP-MurNAc-pentapeptide (containing D-Ala-D-Ala terminus)Catalyzes the cross-linking of peptidoglycan chains. oup.comwikipedia.org
D-Aminopeptidase Bacillus subtilisPeptides with N-terminal D-amino acids, including this compoundHydrolyzes the N-terminal D-amino acid from peptides. medchemexpress.comuniprot.org

Mechanisms of Hydrolysis by Carboxypeptidases and Peptidases

The hydrolysis of peptides containing D-amino acids, such as this compound, is carried out by specific enzymes known as D-stereospecific peptidases. jmb.or.kr These enzymes are crucial in various biological processes, particularly in bacteria. Carboxypeptidases, a subclass of peptidases, are enzymes that cleave peptide bonds at the C-terminal end of a protein or peptide. Serine-type D-Ala-D-Ala carboxypeptidases are specifically involved in the biosynthesis of the bacterial cell wall. nih.gov

These enzymes, also referred to as DD-carboxypeptidases or DD-peptidases, preferentially cleave the peptide bond between two C-terminal D-alanine residues. nih.govuniprot.org For instance, the D-alanyl-D-alanine carboxypeptidase from Streptomyces sp. strain K15 removes the terminal D-alanyl residue from sugar-peptide cell wall precursors. uniprot.org The catalytic activity often involves a serine residue at the active site which forms a transient acyl-enzyme intermediate. pnas.org

The hydrolysis mechanism of D-Ala-D-Ala dipeptides by enzymes like VanX, a zinc-dependent D,D-dipeptidase, involves specific active site residues. pnas.orgnih.gov In VanX, a proposed mechanism suggests that a glutamate (B1630785) residue acts as a catalytic base, while an arginine residue helps to stabilize the negative charge that develops during the formation of a tetrahedral intermediate. nih.gov The specificity for the D-Ala-D-Ala substrate is determined by interactions with other active site residues like aspartate, tyrosine, and serine. nih.gov

It is noteworthy that some peptidases exhibit broad substrate specificity. For example, a D-peptidase from Bacillus cereus shows both dipeptidyl aminopeptidase (B13392206) and endopeptidase activities towards peptides containing D-phenylalanine, but not towards those with D-alanine. nih.gov Conversely, other enzymes are highly specific for D-alanyl-containing peptides. The presence of a D-amino acid can also confer resistance to hydrolysis by certain common peptidases like Aminopeptidase M, which readily degrades all-L-amino acid peptides. nih.govacs.org

The table below summarizes key enzymes involved in the hydrolysis of D-alanyl-containing peptides.

Enzyme NameSource OrganismMEROPS FamilyCatalytic Activity
D-alanyl-D-alanine carboxypeptidaseStreptomyces sp. (strain K15)S11.004Removes C-terminal D-alanyl residues from peptidoglycan precursors. uniprot.org
VanX D-Ala-D-Ala dipeptidaseEnterococcus faecalisM15.011Hydrolyzes D-Ala-D-Ala. ebi.ac.uk
Alkaline D-peptidaseBacillus cereus DF4-BNot specifiedD-stereospecific dipeptidyl aminopeptidase and endopeptidase activities. nih.gov

Metabolic Significance of this compound in Bacterial Systems

The metabolism of D-alanine and its peptides is of paramount importance for the survival and integrity of bacteria. ontosight.ai

Endogenous Metabolite Status and Cellular Pool Dynamics

This compound and its shorter counterpart, D-Ala-D-Ala, are considered endogenous metabolites in bacteria. medchemexpress.commedchemexpress.com The dipeptide D-Ala-D-Ala is a crucial precursor in the synthesis of peptidoglycan, a major component of the bacterial cell wall. medchemexpress.commedchemexpress.comresearchgate.net It is formed by the enzyme D-alanine-D-alanine ligase (Ddl). medchemexpress.commedchemexpress.comnih.gov

The cellular pools of D-alanyl-D-alanine can fluctuate depending on the growth conditions. For instance, in Escherichia coli, cells grown on D- or L-alanine as a carbon source exhibit a tenfold increase in the D-alanyl-D-alanine pool compared to cells grown on other carbon sources. microbiologyresearch.org This is accompanied by a significant 240-fold increase in the activity of alanine (B10760859) racemase, the enzyme that converts L-alanine to D-alanine. microbiologyresearch.org Conversely, treatment with the antibiotic D-cycloserine, an inhibitor of alanine racemase and D-Ala-D-Ala ligase, leads to the depletion of the D-alanyl-D-alanine pool and subsequent cell lysis. nih.govmicrobiologyresearch.org

The enzyme VanX, a D-alanyl-D-alanine dipeptidase found in vancomycin-resistant bacteria, specifically hydrolyzes the D-Ala-D-Ala dipeptide. pnas.orgnih.gov This action is a key component of the vancomycin (B549263) resistance mechanism, as it prevents the incorporation of D-Ala-D-Ala into peptidoglycan precursors and instead favors the use of D-alanyl-D-lactate, to which vancomycin has a low affinity. pnas.orgnih.gov In some bacteria like E. coli, a homolog of VanX, DdpX, is thought to be involved in recycling D-Ala-D-Ala from the periplasm during stationary phase to be used as an energy source. pnas.org

The following table details the changes in D-alanyl-D-alanine pool and related enzyme activities in E. coli under different conditions.

Growth Condition / TreatmentChange in D-alanyl-D-alanine PoolChange in Alanine Racemase Activity
Growth on D- or L-alanine10-fold increase240-fold increase
Treatment with D-cycloserine (1 µg/ml) in glucose-grown cellsDepletionNot specified
Treatment with chloramphenicol (B1208) alone3-fold increaseNot specified

Impact on Bacterial Cell Wall Homeostasis (via D-Ala-D-Ala motif)

The D-Ala-D-Ala motif is fundamental to bacterial cell wall homeostasis. researchgate.net The bacterial cell wall is primarily composed of peptidoglycan, a mesh-like polymer of glycan chains cross-linked by short peptides. nih.govdiva-portal.org The peptide stems of these chains most commonly terminate in a D-Ala-D-Ala sequence. researchgate.netnih.gov This terminal dipeptide is the substrate for transpeptidases (penicillin-binding proteins or PBPs), which catalyze the cross-linking reaction that provides strength and rigidity to the cell wall. researchgate.netpnas.org During this transpeptidation, the terminal D-alanine residue is cleaved. researchgate.netpnas.org

Disruption of the D-Ala-D-Ala supply or its incorporation into peptidoglycan precursors severely compromises cell wall integrity. For example, inhibition of D-alanyl-D-alanine ligase (Ddl) by acetate (B1210297) in Staphylococcus aureus leads to reduced intracellular D-Ala-D-Ala levels, resulting in compromised peptidoglycan cross-linking and weakened cell wall integrity. elifesciences.org Similarly, in vancomycin-resistant enterococci, the native D-Ala-D-Ala termini are replaced with D-Ala-D-lactate. pnas.orgnih.gov This substitution is a key resistance mechanism because vancomycin, a glycopeptide antibiotic, specifically binds to the D-Ala-D-Ala terminus, thereby inhibiting the transpeptidation step of cell wall synthesis. ontosight.airesearchgate.netnih.gov By producing precursors ending in D-Ala-D-lactate, the bacteria evade the action of vancomycin. pnas.orgnih.gov

Furthermore, the presence of D-amino acids in the peptidoglycan, particularly D-alanine, is thought to protect bacteria from the action of many proteases. nih.gov The regulation of the amount of D-Ala-D-Ala is critical, and enzymes like D,D-carboxypeptidases play a role in trimming excess D-alanine from peptidoglycan precursors. diva-portal.org

H D Ala D Ala D Ala Oh in Antimicrobial Research and Resistance Mechanisms

The D-Ala-D-Ala Motif as a Critical Antibiotic Target

The terminal D-Ala-D-Ala dipeptide of the pentapeptide precursors of peptidoglycan is a crucial substrate for the final stages of bacterial cell wall synthesis. oup.com This synthesis process, vital for bacterial integrity and survival, is targeted by major classes of antibiotics. taylorandfrancis.com

Binding Interactions with Glycopeptide Antibiotics (e.g., Vancomycin (B549263), Teicoplanin)

Glycopeptide antibiotics, such as vancomycin and teicoplanin, function by directly binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. asm.orgnih.gov This binding action physically obstructs the subsequent enzymatic steps of cell wall construction, specifically transglycosylation and transpeptidation. nih.govresearchgate.net

Vancomycin forms a stable complex with the D-Ala-D-Ala moiety through a network of five hydrogen bonds, effectively sequestering the substrate from the enzymes responsible for cross-linking the peptidoglycan layers. nih.govnih.gov This sequestration prevents the formation of a rigid cell wall, leading to cell lysis and bacterial death. nih.gov

Teicoplanin, another prominent glycopeptide, also recognizes and binds to the Lys-D-Ala-D-Ala target. nih.gov Its interaction is characterized by a high binding affinity and is similarly stabilized by hydrogen bonds and van der Waals interactions. nih.govresearchgate.net The binding of both vancomycin and teicoplanin to D-Ala-D-Ala containing peptides has been quantified, demonstrating strong affinity in the nanomolar to micromolar range. nih.govuq.edu.auresearchgate.net

Binding Affinities of Glycopeptide Antibiotics for D-Ala-D-Ala Ligands

AntibioticLigandBinding Affinity (Kd)Reference
Vancomycin-Lys-D-Ala-D-AlaMicromolar Affinity uq.edu.au
Chloroeremomycin-Lys-D-Ala-D-AlaMicromolar Affinity uq.edu.au
TeicoplaninCarrier Protein-Lys-D-Ala-D-Ala Fusion91 ± 7 nM nih.gov
TeicoplaninFree Lys-D-Ala-D-Ala Peptide40 to 630 nM nih.gov

Mimicry by Beta-Lactam Antibiotics and Penicillin-Binding Proteins

Beta-lactam antibiotics, including penicillins and cephalosporins, employ a different strategy that relies on structural mimicry. The four-membered β-lactam ring of these antibiotics is a structural analog of the D-Ala-D-Ala dipeptide. nih.govresearchgate.netresearchgate.net This structural similarity allows them to bind to the active site of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. oup.comnih.gov

PBPs, which are DD-transpeptidases, normally catalyze the formation of peptide cross-links between adjacent glycan strands by recognizing the D-Ala-D-Ala substrate. proteopedia.org When a β-lactam antibiotic is present, it competitively and irreversibly binds to the PBP active site, forming a stable acyl-enzyme complex. taylorandfrancis.comnih.gov This inactivation of PBPs halts cell wall synthesis, compromising the structural integrity of the bacterium and leading to cell death. taylorandfrancis.comproteopedia.org

Mechanisms of Antibiotic Resistance Involving the D-Ala-D-Ala Terminus

The intense clinical use of antibiotics targeting the D-Ala-D-Ala motif has led to the emergence and spread of resistance mechanisms that directly counteract their mode of action. taylorandfrancis.comresearchgate.netnih.govresearchgate.netuq.edu.auasm.orgnih.govnih.gov These mechanisms primarily involve altering the antibiotic's target or enzymatically inactivating the drug.

Target Site Modification: D-Ala-D-Lac and D-Ala-D-Ser Substitutions

A primary mechanism of resistance to glycopeptide antibiotics involves the modification of the D-Ala-D-Ala terminus of peptidoglycan precursors. nih.gov In many vancomycin-resistant bacteria, the terminal D-alanine is replaced with either D-lactate (D-Lac) or D-serine (D-Ser). researchgate.netmdpi.com

The substitution of D-Ala with D-Lac (forming D-Ala-D-Lac) is a particularly effective resistance strategy. This single atom change (an oxygen replacing the nitrogen in the peptide bond) results in the loss of a critical hydrogen bond required for high-affinity vancomycin binding and introduces electrostatic repulsion. nih.gov This seemingly minor alteration leads to a staggering 1000-fold reduction in the binding affinity of vancomycin for its target, rendering the antibiotic ineffective. asm.orgnih.govresearchgate.net This modification is central to high-level vancomycin resistance, particularly in vancomycin-resistant enterococci (VRE). nih.gov

Similarly, the replacement of the terminal D-Ala with D-Ser (forming D-Ala-D-Ser) also confers a degree of resistance to glycopeptides. researchgate.netnih.gov While the reduction in binding affinity is less dramatic than with the D-Ala-D-Lac substitution, it is significant enough to reduce the antibiotic's efficacy. researchgate.net

Impact of Target Modification on Vancomycin Binding Affinity

Peptidoglycan TerminusChange from Native TargetEffect on Vancomycin Binding AffinityAssociated Resistance PhenotypeReference
D-Ala-D-AlaNative TargetHigh AffinitySusceptible asm.org
D-Ala-D-LacSubstitution of terminal D-Ala with D-Lac~1000-fold decreaseHigh-level resistance (e.g., VanA, VanB) asm.orgnih.govresearchgate.net
D-Ala-D-SerSubstitution of terminal D-Ala with D-Ser~6-fold decreaseLow to moderate-level resistance (e.g., VanC) researchgate.netresearchgate.net

Enzymatic Inactivation and Bypass Mechanisms

Bacterial resistance can also be achieved through enzymatic means. In the context of β-lactam antibiotics, the most prominent mechanism is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic before it can reach its PBP target. nih.govmdpi.com

In glycopeptide resistance, a sophisticated enzymatic system is employed to bypass the antibiotic's action. This system, often encoded by a van gene cluster, involves several enzymes. For instance, the VanH dehydrogenase reduces pyruvate (B1213749) to D-lactate, and the VanA or VanB ligase catalyzes the formation of the D-Ala-D-Lac depsipeptide. nih.govnih.gov This effectively shunts the cell wall synthesis pathway towards the production of modified precursors that are not recognized by vancomycin. nih.gov

Role of D-Alanine-D-Alanine Dipeptidases in Resistance

A crucial component of the vancomycin resistance machinery is the enzyme D-alanyl-D-alanine dipeptidase, often encoded by the vanX gene. nih.govwikipedia.org This zinc-dependent enzyme specifically hydrolyzes the native D-Ala-D-Ala dipeptide. nih.govnih.gov By eliminating the pool of D-Ala-D-Ala, the VanX dipeptidase prevents its incorporation into peptidoglycan precursors, thereby ensuring that the cell wall is constructed predominantly with the vancomycin-insensitive D-Ala-D-Lac termini. nih.govnih.gov The coordinated action of the ligase (e.g., VanA) producing D-Ala-D-Lac and the dipeptidase (VanX) removing D-Ala-D-Ala is essential for high-level vancomycin resistance. nih.gov

Therapeutic Implications of H-D-Ala-D-Ala-D-Ala-OH in Overcoming Resistance

The D-alanyl-D-alanine (D-Ala-D-Ala) motif, a central component of the tripeptide this compound, is a cornerstone in the biosynthesis of the bacterial cell wall. researchgate.net Specifically, the D-Ala-D-Ala terminus of peptidoglycan (PG) precursors is the primary target for last-resort glycopeptide antibiotics such as vancomycin. asm.orgnih.gov Vancomycin functions by binding to this dipeptide, which obstructs the transpeptidation and transglycosylation steps in cell wall synthesis, ultimately leading to cell death. frontiersin.orgyoutube.com The emergence of resistance, particularly in enterococci and staphylococci, is predominantly achieved by altering this target. Resistant bacteria replace the D-Ala-D-Ala terminus with D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser). nih.govresearchgate.net This single atomic substitution (an oxygen for a nitrogen in the amide bond) reduces the binding affinity of vancomycin by approximately 1,000-fold, rendering the antibiotic ineffective. asm.orgscispace.com Consequently, the D-Ala-D-Ala structure is a focal point for developing new therapeutic strategies to combat resistant pathogens.

Design of this compound Based Antimicrobial Agents

The critical role of the D-Ala-D-Ala terminus in both antibiotic action and resistance has inspired the design of novel antimicrobial agents aimed at overcoming these resistance mechanisms. Research efforts are focused on creating molecules that can either effectively bind to the altered cell wall precursors or inhibit the enzymes essential for their synthesis.

One major strategy involves the rational redesign of existing antibiotics. To counter the D-Ala-D-Ala to D-Ala-D-Lac modification, a modified vancomycin aglycon, [Φ[C(=NH)NH]Tpg4]-vancomycin aglycon, was engineered. This redesign involves a complementary single atom exchange (O to NH) in the antibiotic's core structure. The goal was to achieve dual binding capability to both D-Ala-D-Ala and D-Ala-D-Lac. scispace.com This engineered compound demonstrated a potent ability to bind the D-Ala-D-Lac ligand, representing a 600-fold increase in affinity compared to the original vancomycin aglycon, while largely maintaining its affinity for the original D-Ala-D-Ala target. scispace.com This approach successfully reinstated potent antimicrobial activity against vancomycin-resistant enterococci (VRE), showcasing a promising path for developing antibiotics that can overcome target-modification resistance. scispace.com

Another approach focuses on inhibiting the enzymes of the resistance pathway, such as the D-Ala-D-Lac ligase (VanA). researchgate.net By understanding the structure of these enzymes, researchers can design inhibitors that mimic the natural substrates. For example, hydroxyethylamine-based molecules have been designed as putative inhibitors of VanA, as well as the essential D-Ala-D-Ala ligase (DdlB). researchgate.net The design of these inhibitors often incorporates structural features that mimic the D-alanyl-phosphate intermediate of the enzymatic reaction. nih.gov

Furthermore, the D-Ala-D-Ala structure itself is utilized as a tool for discovering new antimicrobial compounds. A novel screening method has been developed using D-Ala-D-Ala immobilized on silica (B1680970) gel. nih.gov This affinity chromatography approach is based on the specific binding interaction between vancomycin and the D-Ala-D-Ala moiety. The system was successfully used to purify vancomycin from a culture broth, demonstrating its potential as a "binding mode-based physicochemical screening method" to efficiently discover new natural products that target this crucial bacterial structure. nih.gov

Agent/StrategyTargetMechanism of ActionIntended Outcome
Redesigned VancomycinD-Ala-D-Ala and D-Ala-D-Lac terminiDual binding to both sensitive and resistant peptidoglycan precursors. scispace.comOvercome vancomycin resistance by binding to the modified cell wall terminus. scispace.com
Hydroxyethylamine AnalogsD-Ala-D-Lac ligase (VanA), D-Ala-D-Ala ligase (DdlB)Competitive inhibition of ligase enzymes essential for cell wall synthesis and resistance. researchgate.netPrevent the formation of both normal and modified peptidoglycan precursors.
D-Ala-D-Ala Silica GelNovel compounds with affinity for D-Ala-D-AlaAffinity-based screening to isolate and identify new molecules that bind to the D-Ala-D-Ala target. nih.govDiscovery of new classes of antimicrobial agents.

Strategies for Sensitizing Resistant Bacterial Strains

Beyond developing new drugs, a complementary strategy involves restoring the efficacy of existing antibiotics by re-sensitizing resistant bacteria. These approaches aim to interfere with the molecular machinery of resistance, forcing the bacteria to once again produce the susceptible D-Ala-D-Ala cell wall terminus.

A promising strategy involves the administration of exogenous D-alanine. In vancomycin-resistant strains, the enzyme VanA is responsible for producing the resistance-conferring D-Ala-D-Lac. However, VanA is a bifunctional enzyme that can also produce D-Ala-D-Ala. nih.gov High concentrations of exogenous D-alanine can compete with D-lactate as a substrate for VanA. nih.gov This competition leads to an increased production of the "wild-type" D-Ala-D-Ala dipeptide, which is then incorporated into the cell wall precursors. nih.gov The presence of these susceptible targets on the cell surface enhances the binding of vancomycin, thereby restoring its antibacterial activity. This effect was demonstrated in vancomycin-resistant Enterococcus faecium (VRE), where the addition of D-alanine increased susceptibility to vancomycin by up to 100-fold. nih.gov

The effectiveness of this approach can be significantly amplified by targeting other components of the resistance machinery. The VanX enzyme is a D-Ala-D-Ala dipeptidase that specifically hydrolyzes any D-Ala-D-Ala produced, ensuring that only D-Ala-D-Lac is available for cell wall synthesis. nih.gov In a vanX-null mutant, the sensitizing effect of exogenous D-alanine was augmented by several orders of magnitude, as the cell was unable to eliminate the susceptible D-Ala-D-Ala precursors that were formed. nih.gov This suggests that a combination therapy involving an antibiotic, a sensitizing agent like D-alanine, and an inhibitor of VanX could be a powerful strategy to overcome resistance.

Another approach is to target the upstream pathways that supply the necessary building blocks for the cell wall. Inhibiting D-alanine biosynthesis can impair peptidoglycan production and increase antimicrobial susceptibility. nih.gov For instance, in Staphylococcus aureus, D-alanine deficiency leads to impaired peptidoglycan and increases susceptibility to agents like oxacillin (B1211168). nih.gov This highlights that interfering with the alanine (B10760859) metabolic pathway can be a viable strategy to weaken the bacterial cell wall and potentially re-sensitize strains to various antibiotics that target this structure.

StrategyMechanismEffect on BacteriaResearch Finding
Exogenous D-alanine AdministrationCompetes with D-lactate for the VanA ligase enzyme. nih.govIncreases the ratio of D-Ala-D-Ala to D-Ala-D-Lac in cell wall precursors. nih.govIncreased susceptibility of VRE to vancomycin by up to 100-fold. nih.gov
Inhibition of VanXPrevents the hydrolysis of D-Ala-D-Ala dipeptides. nih.govLeads to significant accumulation of susceptible D-Ala-D-Ala precursors. nih.govGreatly potentiates the sensitizing effect of exogenous D-alanine. nih.gov
Inhibition of D-alanine BiosynthesisReduces the intracellular pool of D-alanine available for peptidoglycan synthesis. nih.govImpairs peptidoglycan integrity and can increase negative surface charge. nih.govMRSA strains showed significantly increased susceptibility to oxacillin in an alanine-depleted medium. nih.gov

Advanced Analytical and Theoretical Investigations of H D Ala D Ala D Ala Oh

Spectroscopic Characterization Methods in Research

Spectroscopic methods are fundamental tools for the detailed structural investigation of peptides at the atomic level. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide comprehensive information on the peptide's conformation, molecular weight, and sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interactions

NMR spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and dynamics of peptides in solution. For a peptide like H-D-Ala-D-Ala-D-Ala-OH, a suite of NMR experiments can elucidate its conformational preferences and intermolecular interactions.

Two-dimensional NMR experiments are essential for assigning the resonances of all protons in the peptide.

COSY (Correlation Spectroscopy) identifies protons that are coupled through chemical bonds, typically within the same amino acid residue.

TOCSY (Total Correlation Spectroscopy) establishes correlations between all protons within a spin system, effectively identifying all protons belonging to a single amino acid residue.

The chemical shifts of protons, particularly the amide (NH) and alpha-carbon (Hα) protons, are highly sensitive to the local chemical environment and the peptide's backbone torsion angles (φ, ψ). By comparing experimental chemical shifts to "random coil" values, researchers can identify regions of stable secondary structure. Studies on related L-alanine peptides have shown that parameters like chemical shifts and spin-spin coupling constants (³J) can effectively probe the local conformation and are influenced by the molecule's charge state (cationic, zwitterionic, or anionic). In the context of bacterial cell walls, solid-state NMR has been used to measure the distance between the amine and phosphate groups in D-alanine residues of teichoic acid, revealing key conformational details about its zwitterionic state.

Table 1: Representative ¹H NMR Chemical Shifts for Alanine (B10760859) Residues in a Peptide Note: These are typical chemical shift ranges. Exact values for this compound would require experimental determination.

Proton TypeChemical Shift Range (ppm)
Amide (NH)8.0 - 8.5
Alpha (αH)4.1 - 4.5
Beta (βH₃)1.3 - 1.5

Mass Spectrometry for Structural Elucidation and Metabolomics

Mass spectrometry (MS) is an indispensable technique for peptide analysis, providing precise molecular weight determination and sequence information. For this compound, high-resolution MS would confirm its elemental composition.

Tandem mass spectrometry (MS/MS) is the primary method for structural elucidation. In this process, the protonated peptide ion (the precursor ion) is isolated and fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. Fragmentation predominantly occurs at the peptide bonds, leading to predictable ion series that allow the amino acid sequence to be read.

The major fragment ions are:

b-ions: The charge is retained on the N-terminal fragment.

y-ions: The charge is retained on the C-terminal fragment.

By analyzing the mass differences between consecutive peaks in the b-ion or y-ion series, the sequence of amino acids can be determined. For this compound, the mass difference would correspond to the residue mass of alanine (71.04 Da). Fragmentation patterns of alanine-based peptides have been studied, showing the formation of characteristic c- and z-type ions in addition to b- and y-ions under certain conditions. In metabolomics, gas chromatography/mass spectrometry (GC/MS) has been used to quantify D-alanine as a marker for bacterial peptidoglycan in mammalian tissues.

Table 2: Predicted m/z of Primary Fragment Ions for [M+H]⁺ of this compound (Monoisotopic Mass of Parent = 231.12 Da)

Ion TypeSequencePredicted m/z
b₁D-Ala72.04
b₂D-Ala-D-Ala143.08
y₁D-Ala89.06
y₂D-Ala-D-Ala160.10

Chromatographic and Electrophoretic Techniques for Analysis in Research

Chromatographic and electrophoretic methods are essential for the separation, purification, and analysis of peptides, ensuring sample purity and enabling detailed biochemical studies.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic peptides and for monitoring the progress of synthesis or other chemical reactions. The most common mode for peptide analysis is Reversed-Phase HPLC (RP-HPLC).

In RP-HPLC, the peptide is separated based on its hydrophobicity. The stationary phase is non-polar (typically silica (B1680970) bonded with C18 alkyl chains), and the mobile phase is polar. A gradient elution is commonly used, where the concentration of an organic solvent (like acetonitrile) in the aqueous mobile phase is gradually increased. This causes more hydrophobic molecules, which are retained longer on the column, to elute. A small amount of an ion-pairing agent, such as trifluoroacetic acid (TFA), is typically added to the mobile phase to improve peak shape and resolution. Peptide elution is monitored by UV absorbance, usually at 210-220 nm, where the peptide bond absorbs light. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram.

Table 3: Typical RP-HPLC Conditions for Peptide Purity Analysis

ParameterTypical Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Column Temperature 25 °C

Electrophoretic Separations and Affinity Chromatography in Biochemical Studies

Electrophoretic Separations: Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for polar and charged molecules like peptides. It separates analytes based on their charge-to-size ratio in an electric field. CE is particularly powerful for separating diastereomers—peptides that differ only in the chirality of one or more amino acids. This makes it an ideal technique for distinguishing peptides containing D-amino acids from their all-L counterparts. The coupling of CE with mass spectrometry (CE-MS) provides a highly sensitive and specific platform for analyzing complex peptide mixtures and characterizing peptide stereochemistry in minute sample volumes, such as from single cells.

Affinity Chromatography: This technique leverages the specific binding interaction between a molecule and a ligand that has been immobilized on a chromatographic support. For peptides related to this compound, affinity chromatography is a powerful tool for studying interactions with biological targets. For instance, peptides terminating in D-Ala-D-Ala can be immobilized on a resin to create an affinity column for purifying or studying proteins that bind this motif, such as the antibiotic vancomycin (B549263) or bacterial D-alanine carboxypeptidases. This approach allows for the measurement of binding affinities and the isolation of binding partners from complex biological samples.

Structural Biology Approaches

Structural biology provides atomic-level detail of molecules and their complexes, primarily through techniques like X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM). While obtaining a crystal structure of a small, flexible peptide like this compound alone can be challenging, its structure when bound to a larger biological molecule is of immense interest.

The vast body of work on the antibiotic vancomycin provides a clear blueprint for this approach. Vancomycin exerts its effect by binding to the D-Ala-D-Ala terminus of bacterial peptidoglycan precursors, thereby inhibiting cell wall synthesis. High-resolution crystal structures of vancomycin bound to ligands containing the D-Ala-D-Ala motif have been determined. These structures reveal a network of five crucial hydrogen bonds between the antibiotic and the peptide backbone, which is the basis of its antimicrobial activity.

Similarly, the structures of enzymes involved in peptidoglycan synthesis, such as D-Ala-D-Ala ligase (Ddl), have been solved in complex with their substrates and products. These structural studies provide critical insights into the molecular basis of substrate recognition and catalysis. Therefore, while a structure of the free this compound tripeptide may not be available, its conformation when bound to relevant enzymes or antibiotics can be precisely determined, offering a deep understanding of its biological function and interactions.

Computational and Theoretical Studies

Complementing experimental techniques, computational and theoretical methods provide dynamic and energetic insights into the behavior of this compound and its interactions with biological targets. These in silico approaches allow for the investigation of processes at a level of detail that is often inaccessible through experimentation alone.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can model the complex and dynamic interactions between a peptide like this compound and its target protein. nih.gov These simulations provide detailed insights into binding pathways, conformational changes, the role of solvent molecules, and the energetic landscape of the interaction. nih.govaps.org

For the this compound system, MD simulations can be used to:

Predict Binding Poses: Determine the most stable orientation of the peptide within the enzyme's active site.

Analyze Conformational Flexibility: Investigate how the structures of both the peptide and the protein change upon binding.

Calculate Binding Free Energies: Quantify the strength of the peptide-protein interaction, which is crucial for understanding binding affinity.

Simulate Catalytic Events: Model the chemical steps of the enzymatic reaction, providing a dynamic view of the catalytic mechanism.

Such simulations have been widely applied to understand peptide-protein interactions in various biological systems, complementing experimental data from X-ray crystallography and other techniques. nih.govnih.gov

Table 2: Typical Parameters for MD Simulations of Peptide-Protein Systems
ParameterDescriptionTypical Value/Method
Force FieldA set of empirical energy functions and parameters used to calculate the potential energy of the system.AMBER, CHARMM, GROMOS, OPLS
Water ModelA model to represent the solvent (water) molecules.TIP3P, TIP4P, SPC/E
Simulation TimeThe total time duration of the simulation.Nanoseconds (ns) to Microseconds (µs)
EnsembleThe statistical ensemble that defines the thermodynamic state of the system.NPT (constant Number of particles, Pressure, Temperature) or NVT (constant Number of particles, Volume, Temperature)
Integration TimestepThe time interval between successive evaluations of the forces.1-2 femtoseconds (fs)

Quantum mechanics (QM) provides the most fundamental description of molecular systems by calculating the electronic wavefunction. northwestern.edu QM calculations are used to investigate the electronic structure, chemical bonding, and reactivity of molecules with high accuracy. nih.govarxiv.org For this compound, these methods can elucidate properties that are governed by electron distribution, such as the partial charges on atoms, the energies of molecular orbitals, and the potential energy surface of chemical reactions.

In the context of its interaction with enzymes like D-Ala-D-Ala ligase, QM calculations, often in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach, are employed to:

Model the Enzymatic Reaction: Accurately describe the bond-breaking and bond-forming events in the enzyme's active site during catalysis. The Ddl-catalyzed reaction, for example, involves the formation of an acylphosphate intermediate followed by a nucleophilic attack, processes well-suited for QM analysis. nih.gov

Determine Reaction Energetics: Calculate the activation energies and reaction energies for the catalytic steps, providing a detailed understanding of the enzyme's efficiency.

Analyze Hydrogen Bonding: Investigate the strength and nature of hydrogen bonds between the peptide and the active site residues, which are critical for substrate specificity and catalysis. nih.gov

These calculations offer a deep, physics-based understanding of the chemical transformations that this compound and its analogues undergo.

Predictive computational models are essential tools in modern drug discovery and molecular design. nih.gov By establishing a relationship between the chemical structure of a molecule and its biological activity, these models can rapidly screen large virtual libraries of compounds to identify promising new candidates. For analogues of this compound, the goal is often to design potent inhibitors of target enzymes like D-Ala-D-Ala ligase.

Common predictive modeling techniques include:

Molecular Docking: This method predicts the preferred binding mode of a ligand to a protein target and estimates the binding affinity using a scoring function. It is widely used to screen virtual libraries for potential inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities. Once a reliable model is built, it can be used to predict the activity of new, untested analogues.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that a molecule must possess to bind to a specific target. This "pharmacophore" can then be used as a template to search for novel active compounds.

These predictive modeling strategies accelerate the discovery of new bioactive peptides by prioritizing synthetic efforts and providing hypotheses about how to optimize the structure of this compound analogues for enhanced activity.

Emerging Research Directions and Future Perspectives on H D Ala D Ala D Ala Oh

H-D-Ala-D-Ala-OH in Peptide Engineering and Design

The dipeptide D-alanyl-D-alanine is a cornerstone in the field of peptide engineering and design, largely due to its essential function in the lifecycle of many bacteria. It serves as a critical component of peptidoglycan, the polymer that forms the bacterial cell wall. acs.org The terminal D-Ala-D-Ala moiety of peptidoglycan precursors is the target for vital antibiotics, making it a focal point for the development of new therapeutic strategies. frontiersin.org

Development of Novel Peptide-Based Therapies

The synthesis of the bacterial cell wall is a complex process involving several enzymatic steps, with the D-Ala-D-Ala ligase (Ddl) playing a pivotal role in creating the D-Ala-D-Ala dipeptide. nih.gov This dipeptide is then incorporated into the pentapeptide precursor of peptidoglycan. The transpeptidation reaction, which cross-links these peptide chains to form a rigid cell wall, is a primary target for antibiotics. researchgate.net

The glycopeptide antibiotic vancomycin (B549263), for instance, functions by binding with high affinity to the D-Ala-D-Ala terminus, thereby obstructing the transpeptidation process and inhibiting cell wall synthesis. asm.orgresearchgate.net However, the rise of vancomycin-resistant bacteria, which substitute D-Ala-D-Ala with D-Ala-D-Lactate (D-Ala-D-Lac) to which vancomycin binds poorly, presents a major healthcare challenge. frontiersin.orgnih.gov

This has spurred research into novel peptide-based therapies. One promising avenue is the development of inhibitors for the enzymes in the D-Ala-D-Ala synthesis pathway, such as D-Ala-D-Ala ligase and the associated dipeptidase VanX, which is crucial for resistance. nih.govresearchgate.net By targeting these enzymes, researchers aim to restore bacterial susceptibility to existing antibiotics or develop new antimicrobial agents. For example, studies have shown that exogenous D-alanine can compete with D-lactate as a substrate for the VanA enzyme in resistant strains, leading to an increased production of D-Ala-D-Ala and resensitization to vancomycin. nih.gov This highlights the potential of manipulating this pathway for therapeutic benefit.

Therapeutic StrategyTargetMechanism of Action
Enzyme InhibitionD-Ala-D-Ala ligase (Ddl), VanX dipeptidasePrevent the synthesis or maintenance of D-Ala-D-Ala precursors, essential for cell wall formation and antibiotic resistance. nih.gov
Substrate CompetitionVanA ligaseIntroduce excess D-alanine to promote the formation of vancomycin-sensitive D-Ala-D-Ala termini in resistant bacteria. nih.gov
Novel AntibioticsPeptidoglycan biosynthesis pathwayDesign new molecules that mimic or interfere with the function of D-Ala-D-Ala to disrupt cell wall integrity.

Application in Diagnostic Assays

The specificity of the D-Ala-D-Ala structure is also being leveraged in the development of diagnostic tools. Assays that can detect the presence of D-Ala-D-Ala or the enzymes involved in its synthesis can be used to identify bacterial infections and determine antibiotic susceptibility. For example, the enzyme D-alanyl-D-alanine dipeptidase (VanX), which hydrolyzes D-Ala-D-Ala, is a key component of the vancomycin resistance mechanism. wikipedia.org Developing assays to detect VanX activity could provide a rapid method for identifying vancomycin-resistant enterococci (VRE).

Furthermore, the Ddl dipeptide ligase, responsible for generating D-Ala-D-Ala, can be used as a marker to predict vancomycin resistance in certain bacteria like Lactobacillus. asm.org The presence of a specific amino acid (phenylalanine or tyrosine) in the active site of Ddl determines whether the bacterium produces D-Ala-D-Lac (resistance) or D-Ala-D-Ala (sensitivity). asm.org This knowledge can be applied to create genetic or biochemical assays for rapid screening of bacterial strains.

Exploration of H-D-Ala-D-Ala-OH in Non-Bacterial Biological Contexts

While D-amino acids are hallmarks of the bacterial world, their presence is not exclusive to prokaryotes. Research has identified D-amino acids, including D-alanine, in various eukaryotic organisms, where they play diverse biological roles. For instance, D-alanine is a component of opioid peptides found in the skin of certain frog species and is also present in some peptides in octopuses. The incorporation of D-amino acids into peptides can confer resistance to proteases, which typically recognize L-amino acids, thereby extending the peptide's biological activity.

Although the direct presence and function of the dipeptide D-Ala-D-Ala in mammals is not well-documented, the existence of D-amino acids in eukaryotes opens up intriguing possibilities. The enzymes that metabolize D-amino acids in mammals could potentially interact with dipeptides like D-Ala-D-Ala if they were introduced into the system. Further research is needed to explore whether D-Ala-D-Ala or similar D-dipeptides have any signaling or metabolic roles in non-bacterial contexts, or if they could be engineered for such purposes. The study of D-Ala-ended peptidoglycan precursors in Lactobacillus plantarum has indicated that they can play a role in modulating the immune response, suggesting a potential for interaction with eukaryotic immune systems. frontiersin.org

Future Challenges and Opportunities in H-D-Ala-D-Ala-OH Research

The field of D-Ala-D-Ala research is poised for significant advancements, driven by the urgent need to combat antibiotic resistance and the expanding understanding of D-amino acid biology.

Future Challenges:

Overcoming Antibiotic Resistance: The primary challenge remains the circumvention of vancomycin resistance in pathogenic bacteria. nih.gov This requires a deeper understanding of the molecular mechanisms of resistance and the development of strategies to inhibit or bypass them.

Specificity and Delivery of Therapeutics: Designing inhibitors that are highly specific for bacterial enzymes without affecting host metabolism is a significant hurdle. Furthermore, ensuring the effective delivery of these therapeutics to the site of infection remains a key challenge in drug development. nih.gov

Data for AI-driven Discovery: The application of artificial intelligence in designing new peptide drugs is a promising future direction, but it is highly dependent on the availability of large, high-quality datasets for training AI models. mdpi.com

Future Opportunities:

Novel Antibacterial Agents: There is a substantial opportunity to develop new classes of antibiotics that target the D-Ala-D-Ala biosynthesis pathway. nih.gov This could involve small molecule inhibitors, therapeutic peptides, or even gene-editing approaches to disable resistance mechanisms.

Combination Therapies: The finding that D-alanine can resensitize resistant bacteria to vancomycin opens the door for combination therapies. nih.gov Future research could explore other molecules that can synergize with existing antibiotics.

Diagnostic and Research Tools: The unique presence of D-Ala-D-Ala in bacteria can be further exploited to create more rapid and accurate diagnostic tests for bacterial infections and antibiotic resistance.

Exploring Non-Bacterial Roles: A largely unexplored frontier is the potential role of D-dipeptides in eukaryotic systems. Research in this area could uncover novel biological pathways and therapeutic targets.

AI in Peptide Drug Design: Advances in artificial intelligence and computational modeling offer the potential to accelerate the discovery and optimization of new peptide-based drugs targeting the D-Ala-D-Ala pathway. mdpi.com

Q & A

Q. What are the limitations of molecular dynamics simulations for studying this peptide’s conformational dynamics?

  • Methodology : Acknowledge force field inaccuracies (e.g., AMBER vs. CHARMM) by cross-validating with NMR data. Limit simulation times to <1 µs to balance computational cost and relevance. Use principal component analysis (PCA) to identify dominant motion modes and compare with experimental B-factors from crystallography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.